7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one
Overview
Description
The compound of interest, 7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one, is a derivative of the chromen-2-one family, which is known for its diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the chromen-2-one core structure is a common feature in the discussed research, indicating its significance in the development of pharmaceutical agents and analytical reagents.
Synthesis Analysis
The synthesis of chromen-2-one derivatives typically involves various condensation reactions, as seen in the synthesis of fluorescent probes and potential antipsychotic compounds . For instance, Pechmann condensation is a method used to synthesize 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one, which could be analogous to the synthesis of the compound . Additionally, the synthesis of complex heterocyclic systems linked to the chromen-2-one moiety, as described in the utility of 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, showcases the versatility of chromen-2-one derivatives in constructing novel compounds with potential biological activities .
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives is characterized by X-ray diffraction, revealing details such as crystal system, space group, and lattice parameters . For example, the crystal structure of 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one was determined to be in the monoclinic system with specific cell constants . These structural analyses are crucial for understanding the molecular interactions and stability of the compounds.
Chemical Reactions Analysis
Chromen-2-one derivatives undergo various chemical reactions, including nucleophilic substitutions and condensation reactions, to form a wide range of products with different functional groups . The formation of highly fluorescent derivatives through nucleophilic substitution of a chloro atom, as seen in 7-chloro-4-methyl-6-nitro-2H-chromen-2-one, is an example of the reactivity of these compounds . Additionally, the construction of heterocyclic systems linked to the chromen-2-one core demonstrates the compound's utility in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives, such as fluorescence, thermal stability, and solvatochromic behavior, are investigated using various spectroscopic and computational techniques . The fluorescent properties of these compounds are of particular interest, with studies showing changes in fluorescence quantum yield with solvent polarity . Computational methods, including density functional theory (DFT) and Hartree–Fock (HF) calculations, provide insights into the molecular geometry, vibrational frequencies, and electronic properties of these compounds .
Scientific Research Applications
Synthetic Protocols and Chemical Properties
- Synthetic Methods : The compound is closely related to chromen-2-one derivatives, which are synthesized through various chemical reactions, including Suzuki coupling, radical-mediated cyclization, and reactions with Michael acceptors. These methods are crucial for developing compounds with potential pharmacological properties (Mazimba, 2016; Mazimba, 2016).
Potential Pharmacological and Antioxidant Activities
Antioxidant Properties : Chromones and their derivatives, similar to the specified compound, show significant antioxidant properties, which can neutralize active oxygen and free radicals, potentially inhibiting cell impairment and diseases. This activity is primarily attributed to the structural features of chromones, such as the double bond and carbonyl group (Yadav et al., 2014).
Chemistry and Antioxidant Activity of Coumarins : The 2H-chromen-2-one core of coumarins, closely related to the chemical , contributes to various biological activities through its ability to establish multiple interactions and its role in antioxidant mechanisms. The structure allows for radical delocalization, enhancing antioxidant capabilities by acting as free radical scavengers (Torres et al., 2014).
Environmental and Material Science Applications
- Cleaner Production Processes : Research on chromium-based compounds, while not directly related, emphasizes the importance of understanding chemical processes and environmental impacts, potentially informing safer synthesis and application methods for a wide range of compounds, including those related to "7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one" (Panda et al., 2016).
Safety And Hazards
properties
IUPAC Name |
7-[3-[chloro(dimethyl)silyl]propoxy]-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO3Si/c1-11-9-15(17)19-14-10-12(5-6-13(11)14)18-7-4-8-20(2,3)16/h5-6,9-10H,4,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVMSLGJGOLZRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCC[Si](C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one |
Synthesis routes and methods I
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Synthesis routes and methods II
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